Dgk|A&|AE-IN-1

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

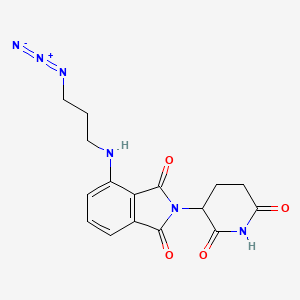

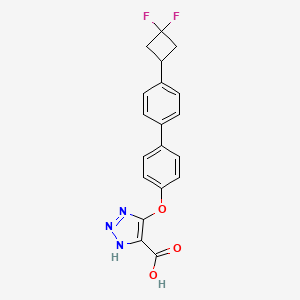

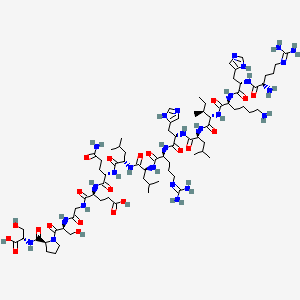

Dgk|A&|AE-IN-1 is a compound that acts as an inhibitor of diacylglycerol kinase alpha (DGKα). Diacylglycerol kinase alpha is an enzyme that converts diacylglycerol to phosphatidic acid, playing a crucial role in various cellular processes, including signal transduction and lipid metabolism. Inhibiting diacylglycerol kinase alpha has shown potential in enhancing T cell function and has therapeutic implications in cancer treatment .

Métodos De Preparación

The synthesis of Dgk|A&|AE-IN-1 involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The synthetic route typically starts with commercially available starting materials, which undergo a series of chemical reactions such as alkylation, acylation, and cyclization to form the desired product. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize the yield and purity of the compound .

Análisis De Reacciones Químicas

Dgk|A&|AE-IN-1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the functional groups present in the compound .

Aplicaciones Científicas De Investigación

Dgk|A&|AE-IN-1 has a wide range of scientific research applications. In chemistry, it is used as a tool to study the role of diacylglycerol kinase alpha in various biochemical pathways. In biology, it helps in understanding the regulation of T cell activation and function. In medicine, Dgk|A&|AE-IN-1 has shown promise in cancer immunotherapy by enhancing the efficacy of PD-1/PD-L1 inhibitors.

Mecanismo De Acción

The mechanism of action of Dgk|A&|AE-IN-1 involves the inhibition of diacylglycerol kinase alpha, which leads to an increase in diacylglycerol levels. This, in turn, enhances the activation of downstream signaling pathways such as the Ras/ERK/AP-1 pathway. By inhibiting diacylglycerol kinase alpha, Dgk|A&|AE-IN-1 helps to restore the function of exhausted T cells and promotes anti-tumor immune responses. The compound also cooperates with PD-1/PD-L1 inhibitors to improve the efficacy of cancer immunotherapy .

Comparación Con Compuestos Similares

Dgk|A&|AE-IN-1 is unique in its ability to selectively inhibit diacylglycerol kinase alpha and enhance T cell function. Similar compounds include other diacylglycerol kinase inhibitors such as ritanserin and DGK inhibitors I and II. These compounds also target diacylglycerol kinase alpha but may have different selectivity profiles and potency. The uniqueness of Dgk|A&|AE-IN-1 lies in its synergistic effect with PD-1/PD-L1 inhibitors, making it a promising candidate for combination therapies in cancer treatment .

Propiedades

Fórmula molecular |

C29H31FN8O2 |

|---|---|

Peso molecular |

542.6 g/mol |

Nombre IUPAC |

4-[(2S,5R)-4-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-(4-fluorophenyl)methyl]-2,5-diethylpiperazin-1-yl]-1-methyl-2-oxopyrido[3,2-d]pyrimidine-6-carbonitrile |

InChI |

InChI=1S/C29H31FN8O2/c1-4-21-16-38(27-24-23(36(3)29(39)34-27)13-12-20(14-31)32-24)22(5-2)15-37(21)25(17-8-10-19(30)11-9-17)28-33-26(35-40-28)18-6-7-18/h8-13,18,21-22,25H,4-7,15-16H2,1-3H3/t21-,22+,25?/m1/s1 |

Clave InChI |

QERRXAZVGOPRIH-RTIVMORXSA-N |

SMILES isomérico |

CC[C@@H]1CN([C@H](CN1C(C2=CC=C(C=C2)F)C3=NC(=NO3)C4CC4)CC)C5=NC(=O)N(C6=C5N=C(C=C6)C#N)C |

SMILES canónico |

CCC1CN(C(CN1C(C2=CC=C(C=C2)F)C3=NC(=NO3)C4CC4)CC)C5=NC(=O)N(C6=C5N=C(C=C6)C#N)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(1S,2S,4S,5S,7S,8R,9R,11S,13S)-1-methyl-17-oxo-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-8-yl] hexadecanoate](/img/structure/B15136444.png)

![4-[(2,4-difluorophenyl)diazenyl]-5-methyl-2-(4-methylphenyl)sulfonyl-1H-pyrazol-3-one](/img/structure/B15136510.png)